molecular formula C17H16N2O2 B2514710 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide CAS No. 1260997-31-6

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

Cat. No.: B2514710
CAS No.: 1260997-31-6
M. Wt: 280.327
InChI Key: RKLFYBFFFRQUBB-UHFFFAOYSA-N
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Description

CAS Registry Number Analysis and Molecular Formula Verification

Property Value Source
CAS Registry Number 1260997-31-6
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.35 g/mol
SMILES Notation O=C(NC1=CC=C(OC)C=C1)C(C#N)CC2=CC=CC(OC)=C2
InChIKey INDPMGNBMUOCPH-UHFFFAOYSA-N

The molecular formula C₁₈H₁₈N₂O₃ is validated through:

  • Elemental composition : 18 carbons (propanamide backbone, phenyl groups), 18 hydrogens, 2 nitrogens, and 3 oxygens.
  • Functional groups : One amide (C=O, N-H), one methoxy (-OCH₃), and one cyano (-C≡N) group.

Crystallographic Structure Determination

While direct crystallographic data for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is unavailable, structural insights can be inferred from analogous compounds:

Key Structural Features

  • Planar Amide Backbone : The amide group (C=O-NH) typically adopts a planar geometry due to resonance stabilization, as observed in related propanamide derivatives.
  • Phenyl Ring Orientation :
    • The N-phenyl group is likely positioned cis or trans relative to the propanamide chain, depending on steric and electronic factors.
    • The 3-methoxyphenyl group’s methoxy substituent may influence intermolecular interactions (e.g., hydrogen bonding or π-π stacking).

Methodological Approaches

Crystal structure determination for similar amides often employs:

  • X-ray diffraction , which provides atomic coordinates and bond angles.
  • NMR spectroscopy , to confirm spatial arrangements and electronic environments.

For this compound, hypothetical X-ray data would likely reveal:

  • Space group symmetry : Monoclinic or orthorhombic systems, common in aromatic amides.
  • Hydrogen bonding : Potential interactions between the amide N-H and methoxy oxygen or cyano nitrogen.

Tautomeric Forms and Resonance Stabilization Mechanisms

This compound does not exhibit significant tautomerism due to its rigid structure. However, resonance stabilization plays a critical role in its stability:

Resonance in the Amide Group

The amide group undergoes resonance between:

  • Keto form : C=O double bond with a lone pair on nitrogen.
  • Enol form : C-N single bond with a lone pair on oxygen.

This resonance delocalizes electron density, enhancing the compound’s thermal and chemical stability.

Comparative Analysis of Tautomerism

Compound Tautomeric Potential Key Stabilization Mechanism
This compound Low (no acidic protons) Resonance in amide group
Cinnamamide (C₁₀H₁₀N₂O) Moderate (enol-keto) Conjugation and hydrogen bonding
Guanidine derivatives High (multiple tautomers) Intramolecular hydrogen bonding

Comparative Analysis with Structural Analogues

The compound’s properties are influenced by substituents on the phenyl and propanamide groups. Below is a comparative analysis with structurally related analogues:

Compound Substituents Molecular Weight Key Differences
This compound 3-Methoxyphenyl, N-phenyl, cyano 310.35 g/mol Methoxy at meta-position; N-phenyl group
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide 4-Hydroxy-3-methoxyphenyl, N-phenyl 310.3 g/mol Additional hydroxy group at para-position
2-Cyano-3-(2-methoxyphenyl)-N-phenylpropanamide 2-Methoxyphenyl, N-phenyl 280.32 g/mol Methoxy at ortho-position; lower molecular weight
N-Phenylpropanamide None 149.19 g/mol Lacks cyano and methoxyphenyl groups

Functional Group Impact

  • Methoxy Substitution :
    • 3-Methoxyphenyl: Enhances electron-donating effects, stabilizing the aromatic ring via resonance.
    • 2-Methoxyphenyl: Introduces steric hindrance, altering reactivity in synthesis.
  • Cyano Group :
    • Polarizes the propanamide backbone, increasing reactivity in nucleophilic substitution or cyclization reactions.

Properties

IUPAC Name

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-9-5-6-13(11-16)10-14(12-18)17(20)19-15-7-3-2-4-8-15/h2-9,11,14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLFYBFFFRQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and an aromatic aldehyde, in this case, 3-methoxybenzaldehyde, in the presence of a base such as triethylamine. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and improves the yield . The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as marine-derived fungi, has also been explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: 2-cyano-3-(3-carboxyphenyl)-N-phenylpropanamide.

    Reduction: 2-amino-3-(3-methoxyphenyl)-N-phenylpropanamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) logP (Predicted) Key Applications/Effects References
This compound C2: cyano; C3: 3-methoxyphenyl; N-phenyl ~308.3 ~2.8* Under investigation
3-Chloro-N-phenyl-phthalimide Phthalimide backbone; C3: chloro ~257.7 ~3.1 Polyimide monomer synthesis
(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Multiple cyano and trifluoromethyl groups ~447.4 ~4.2 High lipophilicity; drug candidate
3-Methylfentanyl (N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide) Piperidine backbone; methyl and phenethyl ~382.5 ~3.5 Opioid receptor agonist
Ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolopyrimidine backbone; methoxyphenyl ~494.5 ~3.9 Crystallography studies

*Estimated logP for this compound based on additive methods, accounting for cyano (-0.3), methoxy (-0.5), and phenyl (+2.0) contributions .

Crystallographic and Conformational Insights

The crystal structure of the thiazolopyrimidine derivative () reveals a sofa conformation in the pyrimidine ring and π–π stacking interactions, which stabilize the solid state. For this compound, analogous stacking or hydrogen bonding (via cyano and amide groups) could influence melting points and solubility profiles, though experimental data are needed .

Research Implications and Gaps

Key research gaps include:

  • Experimental logP and solubility data to validate computational predictions.
  • Biological screening for receptor binding or toxicity, given structural parallels to controlled substances .
  • Crystallographic studies to elucidate conformational preferences and solid-state interactions .

Future studies should prioritize these areas to define the compound’s role in drug discovery or materials science.

Biological Activity

2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O CAS No 1260997 31 6 \text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{ CAS No 1260997 31 6 }

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of propanamide have shown promising results against Hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. In vitro assays demonstrated that certain derivatives led to a reduction in cell viability, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG215Apoptosis induction
This compoundHeLa20Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various models. For example, one study demonstrated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of key enzymes involved in inflammation .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Signal Transduction Modulation : It can alter signaling pathways related to apoptosis and inflammation, affecting gene expression and protein synthesis.
  • Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells is a crucial aspect of its anticancer activity.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound.

Study Example 1

In a study conducted by Mohareb and Ibrahim, various derivatives were synthesized and tested against HepG2 and HeLa cell lines. The results indicated that modifications in the phenyl ring structure significantly influenced cytotoxicity, with some compounds exhibiting IC50 values as low as 15 µM .

Study Example 2

Another investigation into the anti-inflammatory properties revealed that a derivative significantly reduced paw edema in CFA-induced models, demonstrating its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the validated synthetic routes for 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and amidation. For example:
  • Step 1 : Coupling of 3-methoxyphenyl precursors with cyanoacetamide intermediates under alkaline conditions (pH 8–10) at 60–80°C .
  • Step 2 : Amidation with phenylamine derivatives using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using 1H NMR^1 \text{H NMR} (e.g., characteristic peaks at δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (CN stretch at ~2200 cm1^{-1}) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 13C NMR^{13}\text{C NMR} to confirm the cyano group (δ ~115 ppm) and methoxy substituent (δ ~55 ppm). IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Crystallography : Employ single-crystal XRD with SHELXL for refinement. For example, the compound’s pyrimidine analogs exhibit sofa conformations with dihedral angles of ~83.9° between aromatic rings, validated using SHELX software .

Q. What preliminary bioactivity screening strategies are recommended for this compound in drug discovery?

  • Methodological Answer :
  • In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC against S. aureus and E. coli).
  • Targeted studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like androgen receptors or kinases, guided by structural analogs in PubChem .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Modifications : Replace the methoxy group with halogens (e.g., -Cl, -F) or bulkier substituents (e.g., -CF3_3) to enhance lipophilicity and target binding .
  • Analog Comparison : Refer to PubChem analogs (e.g., N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide, CAS 90357-53-2) with similarity indices >0.6 to identify critical functional groups .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent effects with IC50_{50} values in bioassays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cell lines.
  • Dose-Response Analysis : Compare EC50_{50} values across assays; low-dose anti-inflammatory effects may mask cytotoxicity at higher concentrations .
  • Validation : Replicate studies under standardized conditions (e.g., ATCC cell lines, ISO-compliant protocols) to minimize variability .

Q. How can computational methods predict the pharmacokinetic profile of this compound, and what experimental validation is required?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (~2.5), CYP450 metabolism, and BBB permeability. For analogs, oral bioavailability ranges from 30–50% .
  • Validation : Perform in vivo PK studies in rodent models, quantifying plasma concentrations via LC-MS/MS. Compare with computational predictions to refine models .

Q. What crystallographic techniques are critical for analyzing polymorphism or co-crystal formation in this compound?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, DMSO) and analyze via PXRD.
  • Co-Crystallization : Co-formulate with pharmaceutically acceptable co-formers (e.g., succinic acid) and validate stability via DSC/TGA .

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